molecular formula Fe2H2O13S3 B7798650 Iron(III) sulfate hydrate CAS No. 43059-01-4

Iron(III) sulfate hydrate

Cat. No.: B7798650
CAS No.: 43059-01-4
M. Wt: 417.9 g/mol
InChI Key: VXWSFRMTBJZULV-UHFFFAOYSA-H
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Description

Iron(III) sulfate hydrate, also known as ferric sulfate hydrate, is an inorganic compound with the chemical formula Fe₂(SO₄)₃·xH₂O. It is commonly encountered in its nonahydrate form, Fe₂(SO₄)₃·9H₂O. This compound appears as a yellowish or grayish-white crystalline solid and is highly soluble in water. This compound is widely used in various industrial and scientific applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron(III) sulfate hydrate can be synthesized by the oxidation of iron(II) sulfate in the presence of sulfuric acid and an oxidizing agent such as hydrogen peroxide, chlorine, or nitric acid. The reaction is typically carried out in an aqueous solution at elevated temperatures: [ 2 \text{FeSO}_4 + \text{H}_2\text{SO}_4 + \text{H}_2\text{O}_2 \rightarrow \text{Fe}_2(\text{SO}_4)_3 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced on a large scale by treating sulfuric acid with a hot solution of ferrous sulfate and an oxidizing agent. The resulting solution is then crystallized to obtain the hydrate form. This method is efficient and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Iron(III) sulfate hydrate undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: It can act as an oxidizing agent, converting iron(II) compounds to iron(III) compounds.

    Hydrolysis: In aqueous solutions, this compound can hydrolyze to form ferric hydroxide and sulfuric acid.

    Complexation: It forms complexes with various ligands, such as water and hydroxide ions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, chlorine, nitric acid.

    Hydrolysis Conditions: Aqueous solutions, often at elevated temperatures.

Major Products:

    Ferric Hydroxide: Formed during hydrolysis.

    Complexes: Various ferric complexes depending on the ligands present.

Mechanism of Action

The mechanism of action of iron(III) sulfate hydrate involves its ability to act as an oxidizing agent and form complexes with various ligands. In biological systems, it can interact with proteins and enzymes, influencing various biochemical pathways. For example, in medical applications, its astringent properties are due to its ability to precipitate proteins, leading to the contraction of tissues and reduction of bleeding .

Comparison with Similar Compounds

    Iron(III) Chloride (FeCl₃): Similar in its oxidizing properties and used in water treatment and as a catalyst.

    Iron(III) Nitrate (Fe(NO₃)₃): Also an oxidizing agent, used in various chemical syntheses.

    Iron(II) Sulfate (FeSO₄): A reducing agent, used in the treatment of iron deficiency anemia.

Uniqueness: Iron(III) sulfate hydrate is unique due to its high solubility in water and its ability to form various hydrates. Its effectiveness as a coagulant and mordant makes it particularly valuable in industrial applications .

Properties

IUPAC Name

iron(3+);trisulfate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Fe.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWSFRMTBJZULV-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe2H2O13S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10028-22-5 (Parent)
Record name Ferric sulfate hydrate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244107
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DSSTOX Substance ID

DTXSID70934500
Record name Iron(3+) sulfate--water (2/3/1)
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Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow hygroscopic solid; Soluble in water; [Sigma-Aldrich MSDS]
Record name Ferric sulfate hydrate
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CAS No.

15244-10-7, 43059-01-4
Record name Ferric sulfate hydrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, iron(3+) salt (3:2), monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043059014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron(3+) sulfate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfuric acid, iron(3+) salt (3:2), hydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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